5-HT2B Subtype Selectivity: EGIS-7625 vs. Non-Selective Antagonist Mianserin
EGIS-7625 exhibits a selective 5-HT2B receptor binding profile in contrast to the non-selective 5-HT2 antagonist mianserin. EGIS-7625 shows a pKi of 9.0 for 5-HT2B, with much weaker affinity for 5-HT2A (pKi = 6.2) and 5-HT2C (pKi = 7.7), yielding a selectivity gap of approximately 2.8 pKi units (∼630-fold) versus 5-HT2A and 1.3 pKi units (∼20-fold) versus 5-HT2C [1]. In contrast, mianserin binds with comparable high affinity to all three 5-HT2 subtypes (5-HT2A pKi = 7.7–9.6; 5-HT2B pKi = 7.9–8.8; 5-HT2C pKi = 8.3–9.2) and also exhibits significant affinity for H1, α1-adrenergic, and α2-adrenergic receptors [2].
| Evidence Dimension | Recombinant human 5-HT2 receptor subtype binding affinity (pKi) |
|---|---|
| Target Compound Data | 5-HT2B: pKi = 9.0; 5-HT2A: pKi = 6.2; 5-HT2C: pKi = 7.7 |
| Comparator Or Baseline | Mianserin: 5-HT2B pKi = 7.9–8.8; 5-HT2A pKi = 7.7–9.6; 5-HT2C pKi = 8.3–9.2 |
| Quantified Difference | EGIS-7625 shows ∼630-fold selectivity for 5-HT2B over 5-HT2A; mianserin shows non-selective binding across all 5-HT2 subtypes and additional receptor families |
| Conditions | Recombinant human 5-HT2 receptors expressed in heterologous cell systems |
Why This Matters
The broad off-target binding of mianserin precludes its use for isolating 5-HT2B-specific pharmacology, whereas EGIS-7625's selectivity profile enables confident attribution of functional effects to 5-HT2B antagonism.
- [1] Kovács A, Gacsályi I, Wellmann J, Schmidt É, Szücs Z, Dubreuil V, Nicolas JP, Boutin J, Bózsing D, Egyed A, Tihanyi K, Spedding M, Szénási G. Effects of EGIS-7625, a selective and competitive 5-HT2B receptor antagonist. Cardiovasc Drugs Ther. 2003 Sep-Nov;17(5-6):427-34. View Source
- [2] Guide to Pharmacology Database. Mianserin. IUPHAR/BPS. Accessed 2025. View Source
